Cas no 3272-57-9 (N-propylmorpholine-4-carboxamide)

N-Propylmorpholine-4-carboxamide is a specialized organic compound featuring a morpholine ring substituted with a propylcarboxamide group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical synthesis applications. Its carboxamide functionality enhances hydrogen-bonding potential, while the morpholine core contributes to solubility and stability. The compound is particularly useful as an intermediate in the development of active pharmaceutical ingredients (APIs) or as a building block in heterocyclic chemistry. Its balanced lipophilicity and polarity allow for versatile reactivity, facilitating its use in amidation and condensation reactions. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture or extreme pH.
N-propylmorpholine-4-carboxamide structure
3272-57-9 structure
商品名:N-propylmorpholine-4-carboxamide
CAS番号:3272-57-9
MF:C8H16N2O2
メガワット:172.22484
CID:1457586
PubChem ID:3410822

N-propylmorpholine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-Morpholinecarboxamide, N-propyl-
    • N-propylmorpholine-4-carboxamide
    • 3272-57-9
    • AKOS002937842
    • starbld0049834
    • SCHEMBL2760109
    • F8887-1702
    • インチ: InChI=1S/C8H16N2O2/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)
    • InChIKey: QUXVYOCAUKISSI-UHFFFAOYSA-N
    • ほほえんだ: CCCNC(=O)N1CCOCC1

計算された属性

  • せいみつぶんしりょう: 172.12128
  • どういたいしつりょう: 172.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • PSA: 41.57

N-propylmorpholine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8887-1702-10g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
10g
$987.0 2023-09-05
TRC
N304101-100mg
N-Propyl-4-morpholinecarboxamide
3272-57-9
100mg
$ 70.00 2022-06-03
Life Chemicals
F8887-1702-0.5g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
0.5g
$223.0 2023-09-05
Life Chemicals
F8887-1702-0.25g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
0.25g
$211.0 2023-09-05
Life Chemicals
F8887-1702-2.5g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
2.5g
$470.0 2023-09-05
TRC
N304101-1g
N-Propyl-4-morpholinecarboxamide
3272-57-9
1g
$ 340.00 2022-06-03
Life Chemicals
F8887-1702-1g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
1g
$235.0 2023-09-05
Life Chemicals
F8887-1702-5g
N-propylmorpholine-4-carboxamide
3272-57-9 95%+
5g
$705.0 2023-09-05
TRC
N304101-500mg
N-Propyl-4-morpholinecarboxamide
3272-57-9
500mg
$ 230.00 2022-06-03

N-propylmorpholine-4-carboxamide 関連文献

N-propylmorpholine-4-carboxamideに関する追加情報

Recent Advances in N-Propylmorpholine-4-Carboxamide (CAS: 3272-57-9) Research: A Comprehensive Review

N-Propylmorpholine-4-carboxamide (CAS: 3272-57-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its morpholine core and propylcarboxamide side chain, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential therapeutic applications, making it a compelling subject for research analysts in the pharmaceutical industry.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural-activity relationship (SAR) of N-propylmorpholine-4-carboxamide derivatives, highlighting its role as a potent modulator of gamma-aminobutyric acid (GABA) receptors. The research team employed computational docking studies and in vitro assays to demonstrate that the compound exhibits high affinity for GABAA receptor subtypes, suggesting potential applications in anxiety and epilepsy treatment. Importantly, the study identified the optimal positioning of the propyl group (CAS: 3272-57-9) as critical for maintaining this biological activity while minimizing off-target effects.

In the realm of synthetic chemistry, significant progress has been made in developing more efficient routes for N-propylmorpholine-4-carboxamide production. A 2024 paper in Organic Process Research & Development described a novel continuous-flow synthesis method that improves yield (up to 78%) and purity (>99.5%) compared to traditional batch processes. This advancement addresses previous challenges in scaling up production while maintaining the strict quality standards required for pharmaceutical applications. The authors particularly emphasized the importance of controlling reaction parameters when handling the 3272-57-9 intermediate to prevent unwanted byproducts.

Recent preclinical investigations have expanded the potential therapeutic scope of N-propylmorpholine-4-carboxamide beyond CNS applications. Research presented at the 2024 American Chemical Society National Meeting revealed unexpected activity of this compound in modulating glucose metabolism. Animal models of type 2 diabetes treated with N-propylmorpholine-4-carboxamide derivatives showed improved insulin sensitivity and reduced hepatic glucose output, suggesting a potential new avenue for antidiabetic drug development. These findings were particularly notable as they occurred at doses significantly lower than those required for CNS effects.

The safety profile of N-propylmorpholine-4-carboxamide has been the subject of intensive study following its identification as a promising clinical candidate. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2024) reported favorable results, with no genotoxic or carcinogenic effects observed in standard assays. However, researchers noted the need for careful monitoring of renal clearance in potential clinical applications, as the 3272-57-9 backbone showed slight accumulation in kidney tissues at very high doses in rodent models.

Looking forward, the pharmaceutical industry appears poised to advance N-propylmorpholine-4-carboxamide into clinical development. Two major pharmaceutical companies have recently included derivatives of this compound in their developmental pipelines, with one candidate expected to enter Phase I trials for neuropathic pain in late 2024. The unique combination of favorable pharmacokinetic properties, synthetic accessibility (from the 3272-57-9 precursor), and dual CNS/metabolic activity positions N-propylmorpholine-4-carboxamide as a particularly versatile scaffold for future drug discovery efforts.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.